molecular formula C26H22Cl2N2 B11103768 N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline

N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline

Cat. No.: B11103768
M. Wt: 433.4 g/mol
InChI Key: JAHNEERZSBIKFN-UHFFFAOYSA-N
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Description

N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclopentaquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE typically involves a multi-step process. The initial step often includes the formation of the dichlorophenylmethylidene intermediate, followed by its reaction with the cyclopentaquinoline derivative under controlled conditions. Common reagents used in these reactions include strong bases and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE involves its interaction with specific molecular targets. It may bind to nuclear receptors or enzymes, leading to modulation of gene expression or enzymatic activity . The pathways involved can include signal transduction cascades and metabolic pathways .

Properties

Molecular Formula

C26H22Cl2N2

Molecular Weight

433.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]methanimine

InChI

InChI=1S/C26H22Cl2N2/c1-16-5-12-25-23(13-16)21-3-2-4-22(21)26(30-25)17-7-10-20(11-8-17)29-15-18-6-9-19(27)14-24(18)28/h2-3,5-15,21-22,26,30H,4H2,1H3

InChI Key

JAHNEERZSBIKFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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